

AF647-NHS Ester in Flow Cytometry: An In-depth Technical Guide

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Compound of Interest

Compound Name: AF647-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Alexa Fluor™ 647 (AF647)-NHS ester in flow cytometry. AF647 is a bright, far-red fluorescent dye that has become an invaluable tool for identifying and characterizing cell populations. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and stable conjugation to primary amines on proteins, making it ideal for labeling antibodies and other probes for flow cytometric analysis.

Core Principles of AF647-NHS Ester Chemistry

AF647-NHS ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This covalent conjugation is highly efficient under mild basic conditions (pH 8.0-9.0).

The brightness and photostability of AF647 make it a popular choice for flow cytometry, particularly in multicolor experiments.^{[1][2]} Its emission in the far-red spectrum minimizes spectral overlap with many other common fluorochromes, reducing the complexity of compensation.^[3] Furthermore, its fluorescence is largely insensitive to pH variations within a physiological range.^{[3][4]}

Quantitative Data Summary

A clear understanding of the quantitative properties of **AF647-NHS ester** is crucial for successful experimental design and data interpretation.

Property	Value	Reference
Excitation Maximum (nm)	~650	
Emission Maximum (nm)	~668	
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~239,000	
Molecular Weight (g/mol)	~1250	
Recommended Degree of Labeling (DOL) for Antibodies	3-7 moles of dye per mole of antibody	

Experimental Protocols

Antibody Labeling with AF647-NHS Ester

This protocol describes the general procedure for conjugating **AF647-NHS ester** to an antibody. Optimization may be required for specific antibodies.

Materials:

- Antibody (free of amine-containing buffers like Tris and stabilizing proteins like BSA)
- **AF647-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 1-2 mg/mL. If the antibody is already in a buffer, adjust the pH to 8.3 with 1 M NaHCO₃.
- **AF647-NHS Ester** Preparation:
 - Immediately before use, dissolve the **AF647-NHS ester** in DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the dissolved **AF647-NHS ester** to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS.
 - Collect the fractions containing the conjugated antibody.

Calculation of Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

$$\text{Formula: DOL} = (A_{\text{max}} \times M_{\text{prot}}) / ((A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}})$$

Where:

- A_{max} : Absorbance of the conjugate at the dye's absorption maximum (~650 nm).
- M_{prot} : Molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).
- A_{280} : Absorbance of the conjugate at 280 nm.

- CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for AF647, ~0.03).
- ϵ_{dye} : Molar extinction coefficient of the dye at its absorption maximum (~239,000 M⁻¹cm⁻¹).

Cell Surface Staining Protocol

Materials:

- Single-cell suspension
- FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)
- AF647-conjugated primary antibody
- (Optional) Fc block

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with cold FACS buffer by centrifugation (300-400 x g for 5 minutes).
 - Resuspend cells in FACS buffer to a concentration of 1-10 x 10⁶ cells/mL.
- (Optional) Fc Block:
 - Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific binding.
- Staining:
 - Add the predetermined optimal concentration of the AF647-conjugated antibody to 100 µL of the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Wash:

- Wash the cells twice with 2 mL of cold FACS buffer.
- Data Acquisition:
 - Resuspend the cells in 300-500 μ L of FACS buffer and acquire data on a flow cytometer.

Intracellular Staining Protocol

Materials:

- Single-cell suspension
- FACS Buffer
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)
- AF647-conjugated primary antibody

Procedure:

- Cell Surface Staining (if required):
 - Perform cell surface staining as described above.
- Fixation:
 - After the final wash of the surface staining, resuspend the cells in 100 μ L of FACS buffer.
 - Add 100 μ L of Fixation Buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells twice with FACS buffer.
- Permeabilization:
 - Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

- Intracellular Staining:
 - Centrifuge the cells and decant the supernatant.
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer containing the optimal concentration of the AF647-conjugated antibody.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Wash:
 - Wash the cells twice with 2 mL of Permeabilization Buffer.
- Data Acquisition:
 - Resuspend the cells in 300-500 μ L of FACS buffer and acquire data on a flow cytometer.

Multiplexing with AF647

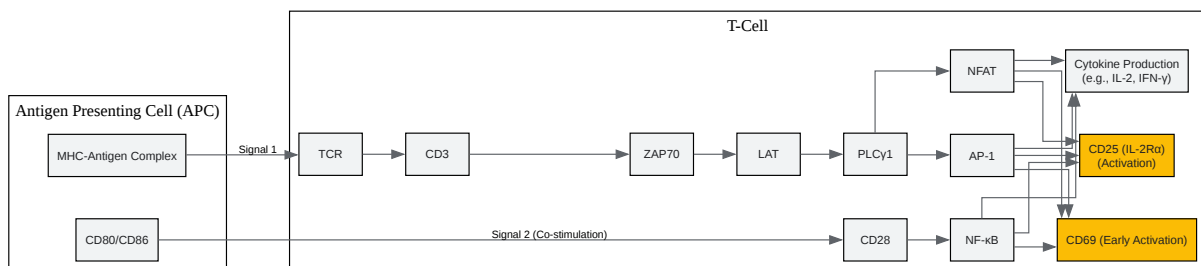
AF647 is well-suited for multicolor flow cytometry due to its emission in the far-red spectrum. However, careful panel design is essential to minimize spectral overlap and the need for compensation.

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Spectral Overlap with AF647
FITC	495	519	Low
PE	565	578	Low
PerCP-Cy5.5	482	695	Moderate
PE-Cy7	565	785	Low
APC	650	660	High
APC-Cy7	650	785	Low
BV421	407	421	Very Low
BV510	405	510	Very Low

Note: While AF647 and APC have significant spectral overlap, they can be distinguished using spectral flow cytometry, which analyzes the entire emission spectrum of each fluorophore.

Visualizations

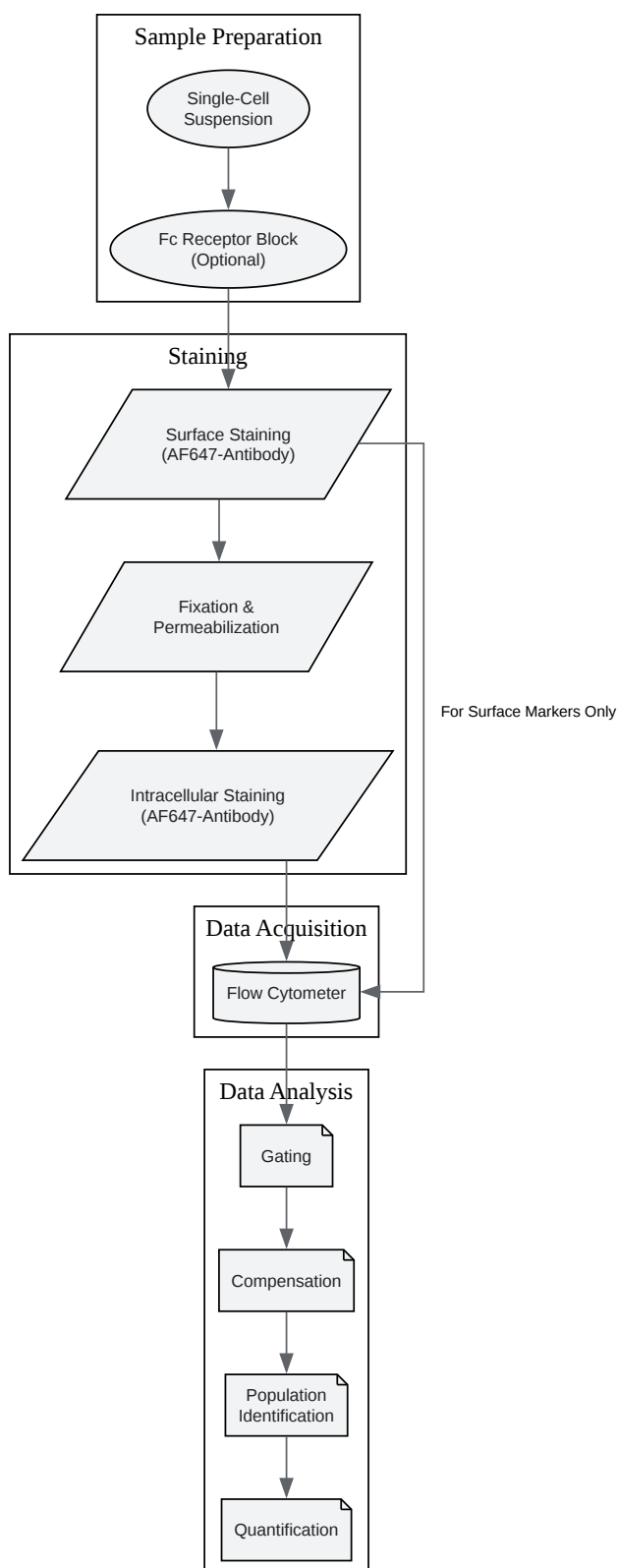
Signaling Pathway: T-Cell Activation



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Caption: T-Cell activation signaling cascade with key markers detectable by flow cytometry.

Experimental Workflow: Flow Cytometry Analysis



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Caption: A typical experimental workflow for flow cytometry using AF647-conjugated antibodies.

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